molecular formula C18H29NO2 B4041732 4-[4-(2,6-dimethylphenoxy)butyl]-2,6-dimethylmorpholine

4-[4-(2,6-dimethylphenoxy)butyl]-2,6-dimethylmorpholine

Cat. No.: B4041732
M. Wt: 291.4 g/mol
InChI Key: QTZNHESGTDJNRS-UHFFFAOYSA-N
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Description

4-[4-(2,6-dimethylphenoxy)butyl]-2,6-dimethylmorpholine is a useful research compound. Its molecular formula is C18H29NO2 and its molecular weight is 291.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 291.219829168 g/mol and the complexity rating of the compound is 277. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antioxidant Activity Analysis

Analytical Methods for Determining Antioxidant Activity

The study of antioxidants is crucial in various scientific fields, including food engineering, medicine, and pharmacy. Advanced analytical methods like the Oxygen Radical Absorption Capacity (ORAC) test and the Ferric Reducing Antioxidant Power (FRAP) test have been developed to determine the antioxidant activity of compounds. These methods are based on the transfer of hydrogen atoms or electrons and are critical in assessing the antioxidant capacity of complex samples. Spectrophotometry and electrochemical (bio)sensors are commonly used in these analyses, providing insights into the antioxidant properties of compounds, potentially including those similar to 4-[4-(2,6-dimethylphenoxy)butyl]-2,6-dimethylmorpholine (I. Munteanu & C. Apetrei, 2021).

Environmental Occurrence and Toxicity of Phenolic Antioxidants

Synthetic Phenolic Antioxidants - Environmental Impact and Toxicity

Research has been conducted on the environmental occurrence, human exposure, and toxicity of synthetic phenolic antioxidants (SPAs), which are used to extend the shelf life of products. These studies have highlighted the detection of SPAs in various environmental matrices and their potential endocrine-disrupting effects and toxicity, suggesting a need for the development of novel SPAs with lower toxicity and environmental impact. This area of research is relevant to the study of compounds like this compound due to the compound's structural similarity to SPAs (Runzeng Liu & S. Mabury, 2020).

Organic Pollutants Treatment

Applications of Redox Mediators in Organic Pollutants Treatment

The enzymatic treatment of organic pollutants in wastewater has gained attention due to its effectiveness in degrading recalcitrant compounds. Enzymes such as laccases and peroxidases, in the presence of redox mediators, have shown enhanced efficiency in degrading pollutants. This approach could be relevant for the degradation of complex compounds, including this compound, highlighting the potential for environmental remediation applications (Maroof Husain & Q. Husain, 2007).

Fluorescent Chemosensors

Fluorescent Chemosensors for Analyte Detection

The development of fluorescent chemosensors based on specific structural frameworks has been a significant area of research for detecting various analytes, including metal ions and neutral molecules. The design and synthesis of these chemosensors rely on the unique properties of the scaffold, which could be related to the research and applications of this compound in creating sensitive and selective detection systems for environmental and biological applications (P. Roy, 2021).

Properties

IUPAC Name

4-[4-(2,6-dimethylphenoxy)butyl]-2,6-dimethylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29NO2/c1-14-8-7-9-15(2)18(14)20-11-6-5-10-19-12-16(3)21-17(4)13-19/h7-9,16-17H,5-6,10-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTZNHESGTDJNRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CCCCOC2=C(C=CC=C2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.